![molecular formula C12H18ClN3 B3072454 1-[(6-Chloropyridin-3-YL)methyl]-4-ethylpiperazine CAS No. 1016745-43-9](/img/structure/B3072454.png)
1-[(6-Chloropyridin-3-YL)methyl]-4-ethylpiperazine
Übersicht
Beschreibung
The compound “1-[(6-Chloropyridin-3-YL)methyl]-4-ethylpiperazine” is a derivative of the class of compounds known as neonicotinoids . Neonicotinoids are a class of neuro-active insecticides modeled after nicotine . They are widely used in agriculture due to their high efficiency, low toxicity, and broad-spectrum of activity .
Wissenschaftliche Forschungsanwendungen
Neurological Research
- Improving Cognitive Function : A study by Zhang Hong-ying (2012) found that certain derivatives of piperazine, similar in structure to 1-[(6-Chloropyridin-3-YL)methyl]-4-ethylpiperazine, improved learning and memory in mice. This suggests potential applications in cognitive enhancement or treatment of memory disorders (Zhang Hong-ying, 2012).
Chemical Structure and Properties
- Structural Characterization : Research by Karczmarzyk and Malinka (2008) on similar isothiazolopyridines provides insights into the molecular structure and interactions, which are relevant for understanding the properties of this compound (Karczmarzyk & Malinka, 2008).
Synthesis and Derivatives
- Synthesis of Heterocyclic Compounds : Ju Xiu-lian (2008) reported the synthesis of new heterocyclic compounds using a precursor similar to this compound, which can have various applications in chemical research (Ju Xiu-lian, 2008).
Biological Studies
- Antibacterial and Insecticidal Activities : Holla et al. (2006) synthesized derivatives containing a moiety similar to this compound and tested them for antibacterial and insecticidal properties, suggesting potential in pest control and antimicrobial applications (Holla et al., 2006).
- Insecticidal Properties and Structure-Activity Relationship : Studies like that by Samaritoni et al. (2003) on dihydropiperazine neonicotinoid compounds, which share structural similarities with this compound, demonstrate its potential application in developing new insecticides (Samaritoni et al., 2003).
Soil and Environmental Applications
- Herbicide Runoff Studies : Mickelson et al. (1998) researched the runoff effects of chemicals structurally related to this compound, highlighting its relevance in studying environmental impacts of agricultural chemicals (Mickelson et al., 1998).
Wirkmechanismus
Target of Action
Similar compounds such as imidacloprid, a neonicotinoid, are known to target theCHRNA7-FAM7A fusion protein in humans .
Mode of Action
Neonicotinoids, which are neuro-active insecticides modeled after nicotine, block neural messages and bind particularly tightly in the central nervous system of insects, causing rapid death .
Biochemical Pathways
Similar compounds like neonicotinoids are known to affect the nervous system of insects, leading to their rapid death .
Pharmacokinetics
The compound is predicted to have a boiling point of236.9±25.0 °C and a density of 1.149±0.06 g/cm3 . It is slightly soluble in DMSO and methanol .
Result of Action
Similar compounds like neonicotinoids are known to cause rapid death in insects by blocking neural messages .
Eigenschaften
IUPAC Name |
1-[(6-chloropyridin-3-yl)methyl]-4-ethylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3/c1-2-15-5-7-16(8-6-15)10-11-3-4-12(13)14-9-11/h3-4,9H,2,5-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMXNCSANLDBQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




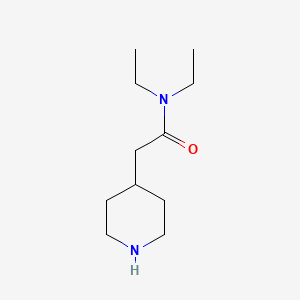
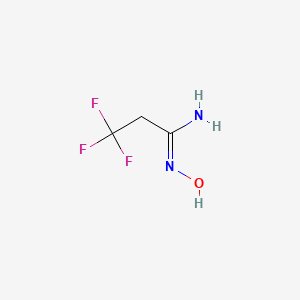

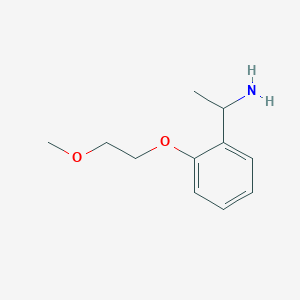
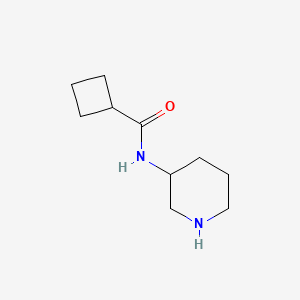


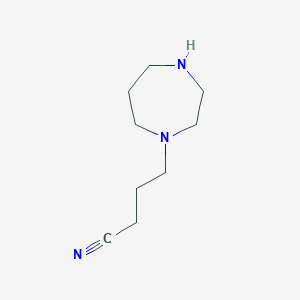
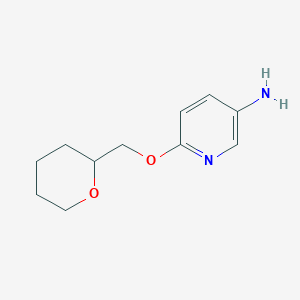
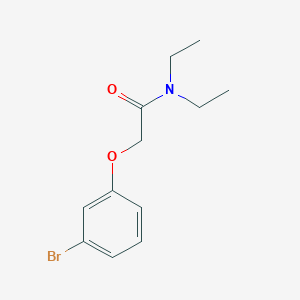

amine](/img/structure/B3072482.png)
